molecular formula C18H14N2O5 B11997386 Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate CAS No. 5811-91-6

Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11997386
CAS No.: 5811-91-6
M. Wt: 338.3 g/mol
InChI Key: BJVJBSKYRLWVOL-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a quinoline core and a benzoate ester group. The presence of these functional groups makes it a candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced via oxidation reactions. For instance, the quinoline derivative can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Coupling with Benzoate Ester: The final step involves coupling the quinoline derivative with methyl 4-aminobenzoate. This can be achieved through a condensation reaction using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated quinoline derivatives.

    Substitution: Nitro, sulfonyl, or halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its quinoline core is a common motif in many biologically active molecules, including antimalarial, antibacterial, and anticancer agents.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of both quinoline and benzoate moieties suggests possible applications in targeting specific biological pathways and receptors.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and thereby affecting DNA replication and transcription. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core but lacks the benzoate ester group.

    Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the quinoline core.

    Quinoline-2,4-dione: Similar quinoline structure with different functional groups.

Uniqueness

Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to the combination of the quinoline core and the benzoate ester group. This dual functionality allows for a broader range of chemical reactions and biological activities compared to its individual components or simpler analogs.

Biological Activity

Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C21H22N4O7S
  • Molecular Weight : 474.49 g/mol
  • CAS Number : [insert CAS number here if available]

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several key effects:

Antiplatelet Activity

Research indicates that compounds structurally related to this molecule exhibit significant antiplatelet activity. For instance, 6-Acetoxyquinolin derivatives have shown inhibition of cyclooxygenase-1 (Cox-1), leading to reduced thromboxane A2 levels and platelet aggregation. This suggests that this compound may share similar mechanisms of action .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of quinoline derivatives. The compound's ability to inhibit bacterial growth suggests a possible application in treating infections caused by resistant strains. The structure-function relationship in these compounds indicates that modifications can enhance their efficacy against specific pathogens .

Cytotoxic Effects

Cytotoxicity assays have demonstrated that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects. The mechanism often involves apoptosis induction and cell cycle arrest in cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiplateletInhibition of Cox-1 and platelet aggregation
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antiplatelet Activity

A study focused on the antiplatelet effects of a related quinoline derivative demonstrated a significant reduction in platelet aggregation in vitro. The compound inhibited Cox-1 activity, leading to decreased thromboxane A2 production. This finding supports the potential use of this compound as an antiplatelet agent.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, various quinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. This compound exhibited notable antimicrobial activity with minimal cytotoxicity towards human cells, indicating its potential as a therapeutic agent for bacterial infections.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : Similar compounds inhibit key enzymes like Cox, affecting inflammatory pathways.
  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases contributes to its cytotoxic effects on cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cancer cells, promoting apoptosis.

Properties

CAS No.

5811-91-6

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

methyl 4-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14N2O5/c1-25-18(24)10-6-8-11(9-7-10)19-16(22)14-15(21)12-4-2-3-5-13(12)20-17(14)23/h2-9H,1H3,(H,19,22)(H2,20,21,23)

InChI Key

BJVJBSKYRLWVOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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